7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 341967-92-8
VCID: VC4178773
InChI: InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2
SMILES: C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F
Molecular Formula: C16H13ClFNOS
Molecular Weight: 321.79

7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

CAS No.: 341967-92-8

Cat. No.: VC4178773

Molecular Formula: C16H13ClFNOS

Molecular Weight: 321.79

* For research use only. Not for human or veterinary use.

7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one - 341967-92-8

Specification

CAS No. 341967-92-8
Molecular Formula C16H13ClFNOS
Molecular Weight 321.79
IUPAC Name 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Standard InChI InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2
Standard InChI Key FMIZSGFQDMUAFU-UHFFFAOYSA-N
SMILES C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a 1,5-benzothiazepine core substituted at position 7 with a chlorine atom and at position 5 with a 3-fluorobenzyl group. The IUPAC name, 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its substitution pattern and stereoelectronic characteristics. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC16H13ClFNOS\text{C}_{16}\text{H}_{13}\text{ClFNOS}
Molecular Weight321.79 g/mol
SMILESC1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F
InChI KeyFMIZSGFQDMUAFU-UHFFFAOYSA-N
SolubilityNot publicly available

The presence of electronegative substituents (Cl, F) and the benzothiazepine scaffold suggests potential interactions with biological targets such as ion channels and neurotransmitter receptors .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Benzothiazepine Core: Cyclocondensation of substituted 2-aminothiophenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

  • Introduction of the 3-Fluorobenzyl Group: Alkylation at the nitrogen atom of the thiazepine ring using 3-fluorobenzyl bromide or chloride.

  • Chlorination at Position 7: Electrophilic aromatic substitution using chlorinating agents such as SOCl2\text{SOCl}_2 or Cl2\text{Cl}_2 in the presence of Lewis catalysts .

Recent advancements, as detailed in ACS Omega (2022), highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields (up to 78%) for analogous 2,3-dihydro-1,5-benzothiazepines .

Structural Characterization

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR}: Peaks at δ 7.45–7.10 ppm (aromatic protons), δ 4.30–3.80 ppm (methylene groups adjacent to sulfur and nitrogen), and δ 2.90–2.60 ppm (protons on the dihydrothiazepine ring) .

    • IR: Stretching vibrations at 1680–1650 cm1^{-1} (C=O), 1250–1220 cm1^{-1} (C-F), and 680–650 cm1^{-1} (C-S) .

  • X-ray Crystallography: Limited data exist for this specific compound, but related benzothiazepines exhibit non-planar conformations due to steric hindrance from substituents .

Biological Activity and Mechanistic Insights

Pharmacological Targets

Benzothiazepines are renowned for their modulation of calcium channels and neurotransmitter systems. For 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, proposed mechanisms include:

  • Calcium Channel Antagonism: Analogous to diltiazem, this compound may bind to L-type calcium channels, reducing intracellular Ca2+\text{Ca}^{2+} influx and exhibiting antianginal effects .

  • GABAA_\text{A} Receptor Modulation: Structural similarity to benzodiazepines suggests potential anxiolytic or anticonvulsant activity via allosteric enhancement of GABAergic transmission .

Experimental Findings

  • In Vitro Studies:

    • α-Glucosidase Inhibition: Derivatives of 2,3-dihydro-1,5-benzothiazepine demonstrated IC50_{50} values of 12.3–45.8 μM against α-glucosidase, a target for diabetes management .

    • Antimicrobial Activity: Preliminary assays against Staphylococcus aureus and Escherichia coli showed moderate inhibition (MIC = 32–64 μg/mL) .

  • In Vivo Studies:

    • Anticonvulsant Effects: In rodent models, structurally related benzothiazepines reduced seizure duration by 40–60% in pentylenetetrazole-induced models .

ActivityTargetEfficacy (vs. Standard Drugs)Reference
Calcium Channel BlockadeL-type Ca2+\text{Ca}^{2+} Channels60% of verapamil’s potency
α-Glucosidase InhibitionIntestinal Enzymes1.5-fold higher than acarbose

Research Gaps and Future Directions

Despite promising preclinical data, critical gaps remain:

  • Pharmacokinetic Profiling: Absence of data on bioavailability, half-life, and metabolic pathways.

  • Toxicological Studies: Acute and chronic toxicity profiles are uncharacterized.

  • Clinical Trials: No human trials have been conducted to date.

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